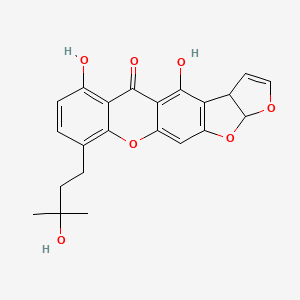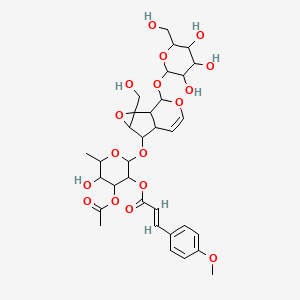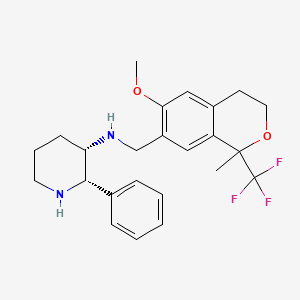![molecular formula C15H24N4O5 B12297398 1-[(2r)-6-Amino-2-(l-threonylamino)hex-4-ynoyl]-l-proline CAS No. 92837-05-3](/img/structure/B12297398.png)
1-[(2r)-6-Amino-2-(l-threonylamino)hex-4-ynoyl]-l-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R)-6-Amino-2-(L-threonylamino)hex-4-ynoyl]-L-proline is a complex organic compound with the molecular formula C15H24N4O5. This compound is notable for its unique structure, which includes an amino group, a threonylamino group, and a hex-4-ynoyl group attached to a proline backbone.
Preparation Methods
The synthesis of 1-[(2R)-6-Amino-2-(L-threonylamino)hex-4-ynoyl]-L-proline involves several steps. The synthetic route typically starts with the protection of the amino and carboxyl groups of L-proline. The next step involves the introduction of the hex-4-ynoyl group through an acylation reaction. The threonylamino group is then added via a coupling reaction using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The final step involves deprotection to yield the desired compound .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of automated synthesizers and continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-[(2R)-6-Amino-2-(L-threonylamino)hex-4-ynoyl]-L-proline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-[(2R)-6-Amino-2-(L-threonylamino)hex-4-ynoyl]-L-proline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2R)-6-Amino-2-(L-threonylamino)hex-4-ynoyl]-L-proline involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. This compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
1-[(2R)-6-Amino-2-(L-threonylamino)hex-4-ynoyl]-L-proline can be compared with similar compounds such as:
1-[(2R)-6-Amino-2-(L-alanylamino)hex-4-ynoyl]-L-proline: This compound has an alanylamino group instead of a threonylamino group, which may result in different biological activities and chemical properties.
1-[(2R)-6-Amino-2-(L-serylamino)hex-4-ynoyl]-L-proline: The presence of a seryl group can influence the compound’s solubility and reactivity.
1-[(2R)-6-Amino-2-(L-valylamino)hex-4-ynoyl]-L-proline: The valyl group may impart different steric and electronic effects compared to the threonylamino group.
Properties
CAS No. |
92837-05-3 |
|---|---|
Molecular Formula |
C15H24N4O5 |
Molecular Weight |
340.37 g/mol |
IUPAC Name |
(2S)-1-[(2R)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hex-4-ynoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H24N4O5/c1-9(20)12(17)13(21)18-10(5-2-3-7-16)14(22)19-8-4-6-11(19)15(23)24/h9-12,20H,4-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10-,11+,12+/m1/s1 |
InChI Key |
ANXYVYKBGQLINJ-WYUUTHIRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@H](CC#CCN)C(=O)N1CCC[C@H]1C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC#CCN)C(=O)N1CCCC1C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




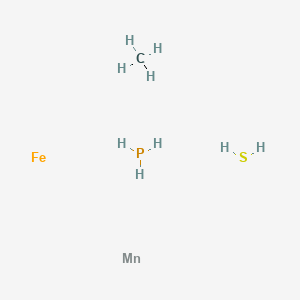
![3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-acetyloxy-2-phenylpropanoate](/img/structure/B12297337.png)

![12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-one](/img/structure/B12297360.png)
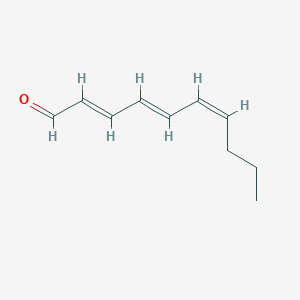
![4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12297370.png)
![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B12297373.png)
![(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B12297381.png)
